2-alpha-D-glucosyl-D-glucose
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Overview
Description
2-alpha-D-glucosyl-D-glucose, also known as 2-O-alpha-D-glucosyl-D-glucose, is a disaccharide composed of two glucose molecules linked by an alpha-1,2-glycosidic bond. This compound is naturally occurring and can be found in various plants and microorganisms. It is known for its stabilizing properties and is used in a variety of applications, including cosmetics and healthcare products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-alpha-D-glucosyl-D-glucose typically involves enzymatic methods. One common approach is the use of sucrose phosphorylase, which catalyzes the transfer of a glucosyl group from sucrose to a glucose acceptor. This reaction can be carried out under mild conditions, making it suitable for industrial applications .
Industrial Production Methods
Industrial production of this compound often employs whole-cell biocatalysts. For example, recombinant Escherichia coli cells expressing sucrose phosphorylase can be used to produce the compound in high yields. The process involves the fermentation of the engineered E. coli cells, followed by the enzymatic conversion of sucrose and glucose to this compound .
Chemical Reactions Analysis
Types of Reactions
2-alpha-D-glucosyl-D-glucose can undergo various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions
Hydrolysis: This reaction can be catalyzed by acids or enzymes such as alpha-glucosidase, resulting in the formation of two glucose molecules.
Oxidation: Oxidizing agents like bromine water can convert the primary alcohol group of the glucose moiety to a carboxylic acid.
Glycosylation: Enzymes such as glycosyltransferases can facilitate the addition of glycosyl groups to the compound, forming more complex carbohydrates.
Major Products
Hydrolysis: Produces two glucose molecules.
Oxidation: Yields glucuronic acid derivatives.
Glycosylation: Results in the formation of more complex oligosaccharides.
Scientific Research Applications
2-alpha-D-glucosyl-D-glucose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates.
Biology: Serves as a substrate for studying enzyme activities, particularly glycosyltransferases and glycosidases.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and stability.
Industry: Employed in the production of cosmetics and skincare products for its moisturizing and stabilizing properties
Mechanism of Action
The mechanism of action of 2-alpha-D-glucosyl-D-glucose involves its interaction with specific enzymes and receptors in biological systems. For instance, it can act as a substrate for glycosyltransferases, which transfer glycosyl groups to other molecules, thereby modifying their structure and function. Additionally, it can stabilize proteins and other macromolecules by forming hydrogen bonds and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2-O-alpha-D-glucosyl-D-glycerate: Another glycosylated compound with similar stabilizing properties.
2-O-alpha-D-glucopyranosyl-L-ascorbic acid: A glucosylated derivative of ascorbic acid with enhanced stability and bioavailability.
Arbutin: A glycosylated hydroquinone used in skincare products for its skin-lightening properties.
Uniqueness
2-alpha-D-glucosyl-D-glucose is unique due to its specific glycosidic linkage and its ability to act as a stabilizing agent in various applications. Its enzymatic synthesis is also relatively straightforward, making it an attractive compound for industrial production and research .
Properties
Molecular Formula |
C12H22O11 |
---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11?,12-/m1/s1 |
InChI Key |
HIWPGCMGAMJNRG-CQUJWQHSSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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